molecular formula C11H14FNO B12951796 (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Katalognummer: B12951796
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: HBQVISFWYXWEDV-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and (S)-pyrrolidine.

    Key Reactions: The key steps may include nucleophilic addition, reduction, and cyclization reactions.

    Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride, solvents such as ethanol or methanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as temperature control, pressure regulation, and continuous flow systems.

    Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s application. For example, in medicinal chemistry, it may interact with specific receptors to exert its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The enantiomer of the compound with similar but distinct properties.

    2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The racemic mixture of the compound.

    2-(5-Fluoro-2-methoxyphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness can be crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

(2S)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m0/s1

InChI-Schlüssel

HBQVISFWYXWEDV-JTQLQIEISA-N

Isomerische SMILES

COC1=C(C=C(C=C1)F)[C@@H]2CCCN2

Kanonische SMILES

COC1=C(C=C(C=C1)F)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.